ethane;(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “ethane;(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one” is a complex organic molecule It is characterized by its intricate structure, which includes multiple hydroxyl groups, a fluoro substituent, and a cyclopenta[a]phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the fluoro and hydroxyl groups. Common synthetic routes may involve:
Formation of the Cyclopenta[a]phenanthrene Core: This can be achieved through a series of cyclization reactions starting from simpler aromatic compounds.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Fluorination: The fluoro substituent can be introduced using fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of new compounds with different functional groups replacing the fluoro group.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the fluoro and hydroxyl groups can form hydrogen bonds with proteins or enzymes, affecting their activity. The cyclopenta[a]phenanthrene core can interact with hydrophobic regions of biomolecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
- Ethane;(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
- Ethane;(8S,9R,10S,11S,13S,14S,16S,17R)-9-bromo-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Uniqueness
The presence of the fluoro group in the compound makes it unique compared to its chloro and bromo analogs. Fluorine atoms can significantly alter the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H35FO5 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
ethane;(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29FO5.C2H6/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;1-2/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3;1-2H3/t12-,15-,16-,17-,19-,20-,21-,22-;/m0./s1 |
InChI Key |
ZPLYEVSVYRLBRC-PWIFQOOMSA-N |
Isomeric SMILES |
CC.C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C |
Canonical SMILES |
CC.CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.